molecular formula C9H12N2S B2626288 2-(2-Tert-butyl-1,3-thiazol-4-yl)acetonitrile CAS No. 251111-86-1

2-(2-Tert-butyl-1,3-thiazol-4-yl)acetonitrile

Cat. No.: B2626288
CAS No.: 251111-86-1
M. Wt: 180.27
InChI Key: JTNULISILMEPEN-UHFFFAOYSA-N
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Description

2-(2-Tert-butyl-1,3-thiazol-4-yl)acetonitrile ( 251111-86-1) is a valuable chemical building block in medicinal chemistry, with a molecular formula of C9H12N2S and a molecular weight of 180.27 g/mol . Its structure features a tert-butyl-substituted thiazole ring linked to an acetonitrile group. This compound serves as a key synthetic intermediate for the development of novel thiazole derivatives . Research indicates that such thiazole-based compounds are central to investigations aimed at overcoming multidrug resistance (MDR) in cancer chemotherapy by modulating the function of P-glycoprotein (P-gp), a critical efflux transporter . Furthermore, structurally related thiazole analogues are being explored in the search for new antimalarial agents with potent and fast-killing properties, addressing the growing challenge of artemisinin resistance . The compound is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-tert-butyl-1,3-thiazol-4-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S/c1-9(2,3)8-11-7(4-5-10)6-12-8/h6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNULISILMEPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=CS1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Tert-butyl-1,3-thiazol-4-yl)acetonitrile typically involves the reaction of 2-tert-butyl-1,3-thiazole with acetonitrile under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, followed by nucleophilic substitution on the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(2-Tert-butyl-1,3-thiazol-4-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives, including 2-(2-Tert-butyl-1,3-thiazol-4-yl)acetonitrile, in cancer treatment. Thiazole compounds have shown promise in enhancing the efficacy of chemotherapeutic agents. For instance, a derivative of thiazole was found to increase the intracellular concentration of paclitaxel in resistant cell lines, suggesting that similar derivatives could be explored for their synergistic effects with existing anticancer drugs .

Antimicrobial Properties

Thiazole derivatives have been reported to exhibit antimicrobial activity against various pathogens. The structural features of this compound may contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways. Case studies indicate that compounds with similar thiazole structures possess broad-spectrum antibacterial properties .

Pesticide Development

The compound's thiazole moiety is known for its role in developing agrochemicals, particularly fungicides and herbicides. Research indicates that thiazole derivatives can act as effective agents against plant pathogens, enhancing crop protection and yield. Studies have demonstrated that certain thiazole-based compounds significantly reduce fungal growth in crops .

Plant Growth Regulators

Thiazole derivatives are also being investigated for their potential as plant growth regulators. These compounds can modulate plant physiological processes, promoting growth and resistance to environmental stressors. The application of this compound could be explored further in this context .

Polymer Chemistry

In material science, thiazole derivatives are being studied for their role as additives in polymer formulations to enhance thermal stability and mechanical properties. The incorporation of this compound into polymer matrices could improve performance characteristics such as durability and resistance to degradation under various environmental conditions .

Solvatochromism Studies

The compound has been utilized in solvatochromism studies to analyze solvent effects on molecular interactions. The findings from these studies can provide insights into the behavior of similar compounds in different solvent environments, which is crucial for applications in chemical sensors and dye development .

Mechanism of Action

The mechanism of action of 2-(2-Tert-butyl-1,3-thiazol-4-yl)acetonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors critical for microbial growth or cancer cell proliferation. The thiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, affecting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

2-[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]acetonitrile
  • Structure : The tert-butyl group is attached to a phenyl ring at the thiazole’s 4-position, differing from the target compound’s direct substitution on the thiazole.
  • Molecular Formula : C₁₅H₁₆N₂S (MW: 256.37 g/mol) .
  • Increased molecular weight (256.37 vs. ~209.3 g/mol for the target compound) due to the phenyl group.
2-[4-(Adamantan-1-yl)-1,3-thiazol-2-yl]acetonitrile
  • Structure : Adamantane, a rigid polycyclic hydrocarbon, replaces the tert-butyl group.
  • Molecular Formula : C₁₅H₁₈N₂S (MW: 258.39 g/mol) .
  • Key Differences :
    • Adamantane’s bulkiness enhances lipophilicity and metabolic stability but may reduce solubility.
    • Higher melting points due to rigid structure compared to flexible tert-butyl derivatives.
2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetonitrile
  • Structure : An ethoxyethyl group replaces the tert-butyl at the 2-position.
  • Molecular Formula : C₉H₁₂N₂OS (MW: 196.27 g/mol) .
  • Lower molecular weight (196.27 vs. ~209.3 g/mol) and reduced steric hindrance.

Functional Group Variations

2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile
  • Structure : A benzodioxin group at the thiazole’s 4-position.
  • Molecular Formula : C₁₃H₁₀N₂O₂S (MW: 258.30 g/mol) .
  • Key Differences: Oxygen-rich benzodioxin enhances solubility in polar solvents. Potential for π-π stacking interactions due to aromaticity.
2-(1,2,4-Triazol-1-yl)acetonitrile
  • Structure : A triazole ring replaces the thiazole core.
  • Molecular Formula : C₄H₄N₄ (MW: 124.11 g/mol) .
  • Key Differences :
    • Triazole’s nitrogen-rich structure increases hydrogen-bonding capacity.
    • Reduced sulfur content may alter redox properties.

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Key Substituent Melting Point (°C) Solubility Trends
2-(2-Tert-butyl-1,3-thiazol-4-yl)acetonitrile ~209.3* Tert-butyl, acetonitrile Not reported Low polarity solvents
2-[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]acetonitrile 256.37 4-Tert-butylphenyl Not reported Moderate lipophilicity
2-[4-(Adamantan-1-yl)-1,3-thiazol-2-yl]acetonitrile 258.39 Adamantane Not reported Highly lipophilic
2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile 258.30 Benzodioxin Not reported Polar solvents

*Estimated based on structural analogs.

Biological Activity

2-(2-Tert-butyl-1,3-thiazol-4-yl)acetonitrile is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a thiazole ring substituted with a tert-butyl group and an acetonitrile moiety. The thiazole ring is a key pharmacophore that contributes to the compound's biological activity.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values of related thiazole compounds:

CompoundCell LineIC50 (µM)Reference
Compound AMCF7 (breast cancer)1.61 ± 1.92
Compound BHT29 (colon cancer)1.98 ± 1.22
This compoundA431 (skin cancer)TBDTBD

The specific IC50 value for this compound is yet to be determined in published studies; however, its structural similarity to other active thiazoles suggests potential efficacy.

Antimicrobial Activity

Thiazole derivatives have also demonstrated antimicrobial properties. For example, studies have shown that certain thiazoles exhibit activity against pathogenic fungi and bacteria. The following table presents antimicrobial activity data of related compounds:

CompoundMicroorganismMIC (µg/mL)Reference
Compound CCandida albicans4.01
Compound DAspergillus niger4.23
This compoundTBDTBD

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often influenced by their structural features. Key findings from SAR studies indicate:

  • Electron-withdrawing groups enhance activity against cancer cells.
  • Substituents on the thiazole ring can modify lipophilicity and bioavailability, impacting overall efficacy.

Case Studies

Several case studies highlight the biological activity of thiazole derivatives similar to this compound:

  • Antitumor Activity : A study demonstrated that thiazole-based compounds could induce apoptosis in cancer cell lines through mechanisms involving CDK inhibition and modulation of the Bcl-2 pathway .
  • Antimicrobial Efficacy : Another research effort reported that specific thiazole derivatives effectively inhibited the growth of Mycobacterium tuberculosis, showcasing their potential as therapeutic agents against resistant strains .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-(2-Tert-butyl-1,3-thiazol-4-yl)acetonitrile?

  • Methodological Answer : Synthesis typically involves cyclization reactions of precursors containing tert-butyl and acetonitrile moieties. For example, thiazole ring formation via Hantzsch thiazole synthesis, where α-haloketones react with thioureas or thioamides. Evidence from related thiazol-4-yl acetonitrile derivatives suggests the use of catalytic conditions (e.g., acid/base-mediated cyclization) to optimize yield and purity . Computational tools like density functional theory (DFT) can predict reaction pathways and intermediates to guide experimental design.

Q. How is the molecular structure of this compound validated in crystallographic studies?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Programs like SHELXL (part of the SHELX suite) are used for structure refinement, leveraging intensity data and electron density maps to resolve atomic positions . Validation includes checking for geometric anomalies (e.g., bond lengths, angles) against the Cambridge Structural Database (CSD). ORTEP-3 software generates thermal ellipsoid plots to visualize atomic displacement parameters, ensuring structural accuracy .

Q. What are the key physicochemical properties of this compound, and how are they experimentally determined?

  • Answer : Critical properties include:

PropertyValue/DescriptionMethodReference
LogP~1.335 (hydrophobicity)Reverse-phase HPLC or shake-flask
pKa11.12 (predicted)Computational (e.g., ACD/Labs)
Molar Refractivity44.82 cm³Empirical measurements
  • Experimental validation involves LC-MS for purity assessment and nuclear magnetic resonance (NMR) for functional group confirmation.

Advanced Research Questions

Q. How does the tert-butyl substituent influence intermolecular interactions in solid-state structures?

  • Methodological Answer : The tert-butyl group introduces steric bulk, reducing π-π stacking but promoting van der Waals interactions. Graph set analysis (as per Etter’s rules) can classify hydrogen-bonding motifs (e.g., D(2) or R₂²(8) patterns) in crystals . Computational tools like Mercury (CSD) map interaction networks, while Hirshfeld surface analysis quantifies contact contributions (e.g., C–H···N interactions involving the acetonitrile group).

Q. What strategies resolve discrepancies in reported physicochemical data (e.g., LogP, pKa)?

  • Answer : Contradictions arise from experimental conditions (e.g., solvent polarity, temperature) or computational models. To address this:

  • LogP : Compare shake-flask (partition coefficient) vs. chromatographic (retention time-derived) methods.
  • pKa : Validate computational predictions (e.g., COSMO-RS) with potentiometric titrations in aqueous/organic solvents .
  • Statistical Analysis : Apply multivariate regression to identify outliers in datasets.

Q. What methodologies assess the metabolic stability of this compound in biological systems?

  • Methodological Answer : In vitro assays using liver microsomes or hepatocytes quantify metabolic turnover. LC-MS/MS tracks parent compound depletion and metabolite formation (e.g., oxidation of the thiazole ring or acetonitrile hydrolysis) . Isotopic labeling (e.g., ¹⁴C) aids in mass balance studies. For in vivo relevance, cassette dosing in animal models (e.g., rodents) paired with plasma pharmacokinetic profiling is employed .

Q. How can computational tools predict the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Answer : DFT calculations (e.g., Gaussian, ORCA) map frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example:

  • The acetonitrile group’s nitrile carbon is electrophilic, susceptible to nucleophilic attack (e.g., by amines in click chemistry).
  • Molecular dynamics (MD) simulations predict solvation effects on reaction kinetics.

Data Contradiction and Resolution

Q. How do steric effects of the tert-butyl group impact catalytic applications (e.g., ligand design)?

  • Answer : The tert-butyl group can hinder metal coordination in catalytic complexes. To mitigate this:

  • Structural Tuning : Introduce smaller substituents (e.g., methyl) in analogs and compare catalytic efficiency via turnover number (TON) measurements.
  • XAS/XRD : Use X-ray absorption spectroscopy or SCXRD to analyze metal-ligand bond distances and geometry .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Based on analogs (e.g., 2-(1,2,4-triazol-1-yl)acetonitrile):

  • PPE : Wear nitrile gloves, lab coats, and P95 respirators to avoid inhalation/contact .
  • Ventilation : Use fume hoods for synthesis/purification steps.
  • Spill Management : Neutralize nitrile spills with alkaline permanganate solutions.

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